1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Overview
Description
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a fluorinated organic compound known for its unique chemical properties. It is commonly used as a fluorinating reagent in various chemical reactions due to its ability to introduce fluorine atoms into organic molecules. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine can significantly enhance the biological activity and stability of the resulting compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar fluorinating agents and solvents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate primarily undergoes electrophilic fluorination reactions. It can introduce fluorine atoms into various organic substrates, making it a valuable reagent in synthetic organic chemistry .
Common Reagents and Conditions
The compound is often used in conjunction with solvents like acetonitrile or dichloromethane. Reactions typically occur at room temperature or slightly elevated temperatures, depending on the specific substrate and desired outcome .
Major Products Formed
The major products formed from reactions involving this compound are fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Scientific Research Applications
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves the transfer of a fluorine atom to an organic substrate. This electrophilic fluorination process is facilitated by the positively charged pyridinium ring, which stabilizes the transition state and enhances the reactivity of the fluorine atom . The molecular targets and pathways involved depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in fluorination reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various synthetic applications .
Properties
IUPAC Name |
1-fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO3S/c7-6(8,9)4-2-1-3-5(11(4)10)15(12,13)14/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDNWLLASUEMBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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